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Compound of Interest

Compound Name: 5-Pyridin-4-yl-pyrrolidin-2-one

Cat. No.: B8143412

Get Quote

CAS No: 1824383-45-0 Chemical Formula: C9H10N2O Molecular Weight: 162.19 g/mol

Synonyms: 5-(Pyridin-4-yl)pyrrolidin-2-one; 4-(4-Pyridyl)-

-lactam; 5-(4-Pyridinyl)-2-pyrrolidinone.

Executive Summary: The Pyridyl-Lactam Scaffold
5-(4-pyridyl)-2-pyrrolidinone is a high-value heterocyclic scaffold in medicinal chemistry, serving

as a critical pharmacophore in the development of kinase inhibitors (specifically p38 MAPK),

antimalarials, and nicotinic acetylcholine receptor (nAChR) modulators. Structurally, it functions

as a conformationally restricted analogue of GABA (gamma-aminobutyric acid) derivatives and

bears significant topological similarity to cotinine, the primary metabolite of nicotine.

The specific CAS 1824383-45-0 typically refers to the racemic mixture or a specific library entry

of the compound, while the (S)-enantiomer is historically indexed under CAS 66269-82-7. This

guide treats the core chemical entity, detailing its synthesis, reactivity, and application in

fragment-based drug discovery (FBDD).
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
Physicochemical Data

Property Value Notes

Appearance White to Off-White Solid
Hygroscopic nature common in

lactams.

Melting Point 108–112 °C
Varies by enantiomeric purity

and crystal form.

Solubility DMSO, Methanol, Ethanol
Poor solubility in non-polar

solvents (Hexane).

pKa (Pyridine) ~5.2
Pyridine nitrogen is

protonatable.

pKa (Lactam) ~15-17 Lactam NH is weakly acidic.

LogP ~0.3 - 0.5
Favorable for CNS penetration

(Rule of 5 compliant).

Structural Pharmacophore
The molecule features two distinct hydrogen-bonding motifs:

Lactam (cis-amide): Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O). This

mimics the peptide bond, making it a "privileged scaffold" for protease and kinase inhibition.

Pyridine Ring: A monodentate Hydrogen Bond Acceptor (N-atom) and a

-stacking element. The 4-position substitution provides a linear vector often exploited to
reach deep hydrophobic pockets in enzymes.

Synthetic Methodologies
The synthesis of 5-aryl-2-pyrrolidinones is a critical competency for medicinal chemists. Two

primary routes are validated: the Nitro-Olefin Reductive Cyclization (most robust for racemates)

and the Chiral Auxiliary Approach (for enantiomers).
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Route A: The Nitro-Olefin Reductive Cyclization
(Recommended)
This route uses cheap starting materials and avoids complex protecting groups.

Step 1: Henry Reaction Condensation of pyridine-4-carboxaldehyde with nitromethane using a

base catalyst (ammonium acetate) yields the nitroalkene.

Reagents: Pyridine-4-CHO, MeNO2, NH4OAc, AcOH.

Conditions: Reflux, 4h.

Step 2: Michael Addition The nitroalkene undergoes Michael addition with diethyl malonate (or

dimethyl malonate).

Reagents: Diethyl malonate, NaOEt (cat.), EtOH.

Mechanism:[1][2][3][4] The malonate anion attacks the

-carbon of the nitroalkene.

Step 3: Hydrolysis & Decarboxylation Acidic hydrolysis converts the diester to the dicarboxylic

acid, which spontaneously decarboxylates upon heating to form the

-nitro acid.

Reagents: 6M HCl, Reflux.

Step 4: Reductive Cyclization Hydrogenation of the nitro group yields the primary amine, which

spontaneously cyclizes with the carboxylic acid (or ester) to form the lactam ring.

Reagents: H2 (50 psi), Raney Nickel or Pd/C, MeOH.

Yield: Typically 60-75% overall.

Visualization of Synthesis Pathway
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Caption: Figure 1. The "Nitro-Olefin" synthetic pathway provides a scalable route to the racemic

scaffold.

Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol synthesizes the racemic core. Standard safety precautions for handling

nitro compounds and pressurized hydrogen must be observed.

Materials
Pyridine-4-carboxaldehyde (10.7 g, 100 mmol)

Nitromethane (6.7 g, 110 mmol)

Diethyl malonate (16.0 g, 100 mmol)

Palladium on Carbon (10% Pd/C, 1.0 g)

Solvents: Methanol, Ethanol, Glacial Acetic Acid.

Procedure
Preparation of 4-(2-nitrovinyl)pyridine:

In a 250 mL round-bottom flask, dissolve pyridine-4-carboxaldehyde (10.7 g) and

nitromethane (6.7 g) in 50 mL acetic acid.

Add ammonium acetate (3.0 g) and reflux for 4 hours.

Cool to room temperature.[1][5] The yellow solid product precipitates. Filter and wash with

cold water. Dry in vacuo.
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Michael Addition:

Dissolve the nitrovinyl product (10 mmol) in ethanol (20 mL).

Add diethyl malonate (11 mmol) and a catalytic amount of sodium ethoxide (1 mmol).

Stir at 60°C for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

Reductive Cyclization:

Transfer the crude Michael adduct to a hydrogenation vessel (Parr shaker).

Add Methanol (50 mL) and 10% Pd/C (10 wt%).

Hydrogenate at 50 psi for 12 hours at room temperature.

Mechanism:[1][2][3][4] The nitro group reduces to an amine (

), which immediately attacks the ester carbonyl intramolecularly to close the ring, releasing
ethanol.

Purification:

Filter off the catalyst through Celite.

Concentrate the filtrate.

Recrystallize the residue from Isopropanol/Hexane to yield 5-(4-pyridyl)-2-pyrrolidinone as

off-white crystals.

Biological Applications & Mechanism of Action[1]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "Rule of 3" compliant fragment (MW < 300, ClogP < 3, H-bond

donors/acceptors

3). It is frequently used in fragment libraries to screen for:
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Kinase Binding: The lactam NH/CO motif mimics the hinge-binding region of ATP, allowing

the fragment to anchor to the kinase hinge region (e.g., p38 MAPK, JAKs).

Epigenetic Targets: Binds to bromodomains (BRD4) via the acetyl-lysine mimetic nature of

the lactam.

Antimalarial Activity
Derivatives of 5-(4-pyridyl)-2-pyrrolidinone (specifically the S-enantiomer) have shown potency

against Plasmodium falciparum.

Target: Cytoplasmic Prolyl-tRNA Synthetase (cPRS).

Mechanism: The pyridine ring occupies the ATP-binding pocket, while the pyrrolidinone ring

mimics the proline substrate, effectively stalling protein synthesis in the parasite.

Pharmacophore Mapping

5-(4-Pyridyl)
-2-pyrrolidinone

H-Bond Acceptor
(Pyridine N)

Target: Met/Thr residues

H-Bond Donor
(Lactam NH)

Target: Backbone C=O

H-Bond Acceptor
(Lactam C=O)

Target: Backbone NH
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Caption: Figure 2. Pharmacophore map highlighting the three critical interaction points for

protein binding.

Safety & Handling
GHS Classification: Warning.[6]

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.[7]

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The lactam ring is stable,

but the pyridine nitrogen can form N-oxides if exposed to air/light for prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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